molecular formula C22H13BrN2O5 B303161 5-bromo-2-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid

5-bromo-2-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid

Cat. No. B303161
M. Wt: 465.3 g/mol
InChI Key: MWBWOFRORWDSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-bromo-2-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular pathways involved in inflammation, cancer, and viral infections. It has been shown to inhibit the activity of various enzymes and transcription factors that play a crucial role in these pathways.
Biochemical and Physiological Effects:
5-bromo-2-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to possess potent antiviral activity against several viruses, including HIV, herpes simplex virus, and hepatitis B virus.

Advantages and Limitations for Lab Experiments

5-bromo-2-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent biological activities at relatively low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated before its use in vivo.

Future Directions

There are several potential future directions for research on 5-bromo-2-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid. Some of the areas that warrant further investigation include its potential use in the treatment of inflammatory diseases, cancer, and viral infections. Additionally, more research is needed to understand its mechanism of action and to identify its molecular targets. Finally, the development of more potent and selective derivatives of this compound could lead to the discovery of novel therapeutics for a wide range of diseases.

Synthesis Methods

The synthesis of 5-bromo-2-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid involves the reaction of 2-amino-5-bromo benzoic acid with isatoic anhydride in the presence of a suitable catalyst. The reaction yields the desired product, which can be further purified using standard techniques.

Scientific Research Applications

5-bromo-2-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has also been shown to possess potent antioxidant and neuroprotective activities.

properties

Product Name

5-bromo-2-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid

Molecular Formula

C22H13BrN2O5

Molecular Weight

465.3 g/mol

IUPAC Name

5-bromo-2-[[4-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid

InChI

InChI=1S/C22H13BrN2O5/c23-13-7-10-18(17(11-13)22(29)30)24-19(26)12-5-8-14(9-6-12)25-20(27)15-3-1-2-4-16(15)21(25)28/h1-11H,(H,24,26)(H,29,30)

InChI Key

MWBWOFRORWDSIG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)O

Origin of Product

United States

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